2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Description
2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-triazine core. This scaffold serves as a bioisostere for purine bases (e.g., adenine, guanine) due to its structural mimicry, enabling interactions with biological targets such as kinases, enzymes, and receptors .
Properties
CAS No. |
71774-63-5 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
2-amino-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c6-4-8-3-1-2-7-10(3)5(11)9-4/h1-2H,(H3,6,8,9,11) |
InChI Key |
IZAOWJROWKVCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(NC(=O)N2N=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient triazine ring facilitates nucleophilic substitution at positions activated by adjacent electron-withdrawing groups. The amino group at position 2 enhances regioselectivity in these reactions.
Example: Treatment with methyl iodide in NaOH/EtOH yields 2-(methylsulfanyl) derivatives via S-alkylation .
Condensation and Cyclization Reactions
The amino group participates in cyclocondensation reactions to form fused heterocycles, crucial for bioactive molecule synthesis.
A one-pot microwave-assisted protocol enables sequential condensation-cyclization steps with 94% efficiency .
Oxidation Reactions
The amino group undergoes controlled oxidation to nitro or nitroso derivatives, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂/AcOH | 50°C, 4h | 2-Nitroso derivative | Precursor for metal complexes |
| KMnO₄/H₂SO₄ | 0°C, 1h | 2-Nitro derivative | Electrophilic functionalization |
Cross-Coupling Reactions
The triazine core participates in palladium-catalyzed couplings for structural diversification.
| Coupling Type | Catalyst System | Substrate | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | C-8 aryl-substituted derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | N-arylated analogs |
These reactions enable the introduction of pharmacophores for kinase inhibition studies .
Photochemical Reactions
UV irradiation induces dimerization or ring-opening processes:
-
Dimerization : Forms a bridged bicyclic structure under UV-A light (365 nm) in acetonitrile.
-
Ring Opening : Generates pyrazole-urea derivatives in acidic aqueous solutions.
Acid/Base-Mediated Transformations
The compound exhibits pH-dependent tautomerism and degradation:
| Condition | Behavior |
|---|---|
| Strong acid (HCl, H₂SO₄) | Protonation at N-6, followed by ring opening to yield pyrazole-thioureas |
| Strong base (NaOH) | Deprotonation at N-1, enhancing nucleophilicity for SNAr reactions |
Comparative Reactivity with Analogues
The reactivity differs significantly from structurally related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one exhibit promising anticancer properties. For example, compounds derived from this scaffold have been tested for their antiproliferative effects against various human cancer cell lines. One notable finding was that certain derivatives showed higher activity against lung cancer cells compared to breast cancer cells, indicating a selective cytotoxic effect that could be exploited for targeted cancer therapies .
CDK Inhibition
The compound has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibitors targeting CDKs are being developed as potential treatments for various cancers due to their role in controlling cell proliferation. The structural features of this compound make it a suitable candidate for further modification to enhance its inhibitory potency against specific CDK isoforms .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Various modifications to the core structure have been explored to improve solubility and bioavailability while maintaining or enhancing biological activity. This includes alterations to the amino groups and the introduction of different substituents on the pyrazole and triazine rings .
Drug Delivery Systems
The incorporation of this compound into advanced drug delivery systems has been a focus of research. For instance, embedding this compound in polymeric matrices or liposomes could enhance its stability and controlled release characteristics. Such formulations may improve therapeutic efficacy by ensuring sustained drug levels in circulation .
Cosmetic Applications
Beyond medicinal uses, there is emerging interest in the application of this compound in cosmetic formulations due to its potential antioxidant properties. Research suggests that compounds with similar structures can provide protective effects against oxidative stress when applied topically .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of Tyrosine Threonine Kinase (TTK), a key enzyme involved in the mitotic spindle assembly checkpoint . The compound binds to the active site of TTK, preventing its activity and thereby inhibiting cell division in cancer cells. This interaction is mediated through hydrogen bonds and hydrophobic interactions, which contribute to its selectivity and potency.
Comparison with Similar Compounds
Key Insights :
- Microwave-assisted synthesis (e.g., for 4a–n) offers superior efficiency (94% yield for intermediate 3a) compared to traditional methods, which often require multiple steps and lower yields .
- S-Alkylation (e.g., for 4-phenethylthio derivatives) is a versatile strategy for introducing sulfur-based substituents, critical for enhancing binding affinity .
Anticonvulsant Activity
- MH4b1 : Exhibited significant activity in maximal electroshock seizure (MES) and 6 Hz psychomotor seizure models but was inactive against pentylenetetrazole (PTZ)-induced seizures .
- EAC-21, EAC-31, EAC-33 : Showed negligible protection in seizure models, underscoring the importance of substituents (e.g., ethylthio vs. methyl groups) in CNS activity .
Anticancer and Kinase Inhibition
- Pyrazolo[1,5-a][1,3,5]triazine-based CK2 inhibitors : Achieved picomolar (pM) inhibition of protein kinase CK2, with cytotoxic activity in prostate and colon cancer cell lines. Substituents at C8 (e.g., bromine, aryl groups) were pivotal for potency .
- 4-Phenethylthio-2-phenyl derivative : Demonstrated moderate anti-proliferative activity against A549 and MDA-MB231 cancer cells, suggesting further optimization is needed for clinical relevance .
Tautomerism and Stability
NMR and IR studies confirmed the dominance of the pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one tautomer over the enolic form, which stabilizes the molecule for interactions with biological targets .
Structure-Activity Relationship (SAR) Trends
- Position 2: Amino or methylsulfanyl groups enhance hydrogen bonding and electronic interactions. For example, 2-(methylsulfanyl) derivatives (4a–n) showed improved synthetic yields and versatility for further functionalization .
- Position 8 : Halogenation (e.g., bromine in 4b) or aryl substitution increases steric bulk and binding affinity, as seen in kinase inhibitors .
- Position 4 : Phenethylthio or phenyl groups improve lipophilicity, aiding membrane penetration in anticancer assays .
Biological Activity
2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a][1,3,5]triazine family, which is known for its potential as a scaffold in drug design, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a triazine ring fused with a pyrazole moiety. Its structure allows for various substitutions that can enhance its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a][1,3,5]triazine core. For instance:
- Inhibition of TTK Kinase : A series of derivatives based on this scaffold have been identified as potent inhibitors of TTK kinase (Mps1), which is crucial for cell division. One study reported that specific derivatives exhibited a Ki value as low as 0.8 nM against TTK, demonstrating their potential in cancer therapy .
- Antiproliferative Activity : Research indicates that this compound and its derivatives show significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold were tested against human lung cancer (A549) and breast cancer (MDA-MB231) cell lines, showing higher activity against lung cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that certain derivatives possess antibacterial and antifungal activities. This has been attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural modifications. For example:
- Substituent Effects : The presence of different substituents on the triazine ring can significantly influence the potency and selectivity of the compound against specific biological targets. Variations in side chains have been shown to enhance selectivity for certain kinases or improve overall bioavailability .
Case Study 1: Anticancer Activity
In a study published in PubMed, researchers synthesized several analogs of this compound and evaluated their anticancer effects. The results indicated that some analogs had GI50 values below 15 nM against HCT116 human colorectal cancer cells. The study emphasized the importance of structural optimization in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of derivatives of this compound against various pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. This highlights the versatility of the pyrazolo[1,5-a][1,3,5]triazine scaffold in developing new antimicrobial agents .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via annulation of the 1,3,5-triazine ring onto 5-aminopyrazoles. For example, reaction of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate in DMF yields thiourea intermediates, which undergo cyclization under basic conditions (e.g., NaOH in ethanol) to form 2-thioxo derivatives . Microwave-assisted one-pot synthesis has also been reported, offering higher yields (up to 90%) and reduced reaction times (30 minutes at 150°C) .
Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization (thiourea) | NaOH in ethanol, 80°C | 75–85% | |
| Microwave-assisted | Microwave, 150°C, 30 min | 90% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O, NH₂ stretches).
- ¹H/¹³C NMR : Confirms regioselectivity of substituents and hydrogen bonding patterns.
- Mass spectrometry : Validates molecular weight and fragmentation pathways.
Consistent spectral data alignment with literature is critical for structural verification .
Q. What are the biologically relevant derivatives of this scaffold?
- Methodological Answer : Derivatives with substitutions at C2, C7, and C8 positions exhibit enhanced bioactivity. For example:
- 2-(Dichloromethyl) derivatives : Show anticancer activity via inhibition of cancer cell lines (e.g., IC₅₀ values in µM range) .
- CDK2-targeted derivatives : Pyrazolo-triazine cores modified with benzylamino or methylsulfanyl groups demonstrate kinase inhibition, validated through molecular docking and enzymatic assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address contradictory yield data in cyclization steps?
- Methodological Answer : Discrepancies in yields (e.g., 75–85% vs. 90%) arise from variables like solvent polarity, temperature, and catalyst choice. For example:
- Microwave irradiation enhances reaction efficiency by improving energy transfer, reducing side reactions .
- Polar aprotic solvents (e.g., DMF) favor cyclization over thiourea aggregation, improving yields . Systematic screening of bases (e.g., K₂CO₃ vs. NaOH) can further refine conditions.
Q. What strategies are effective for designing pyrazolo-triazine derivatives with improved CDK2 inhibition?
- Methodological Answer : Key approaches include:
-
Bioisosteric replacement : Substituting methylsulfanyl groups with bulkier tert-butyl groups enhances binding affinity to CDK2's ATP pocket .
-
Regioselective substitution : Introducing chloro or methoxy groups at C7/C8 positions improves solubility and target selectivity. Computational modeling (e.g., molecular dynamics simulations) is critical for predicting binding modes .
Table 2: Bioactive Derivatives and Targets
Derivative Biological Activity Target Reference 2-(Dichloromethyl) Anticancer (cell line) Cancer cells 7-tert-Butyl-substituted CDK2 inhibition Kinase
Q. How can researchers troubleshoot purification challenges in pyrazolo-triazine synthesis?
- Methodological Answer : Common issues include:
- Byproduct formation : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate thiourea intermediates from cyclized products .
- Low solubility : Derivatization with hydrophilic groups (e.g., hydroxyl or amino) improves solubility in ethanol or methanol .
Q. What explains the divergent biological activities of structurally similar pyrazolo-triazine derivatives?
- Methodological Answer : Subtle structural changes (e.g., dichloromethyl vs. methylsulfanyl groups) alter electronic properties and steric hindrance, affecting target interactions. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
